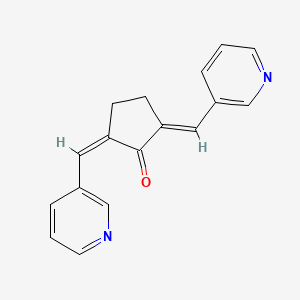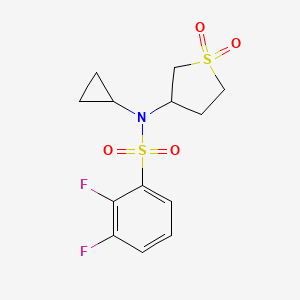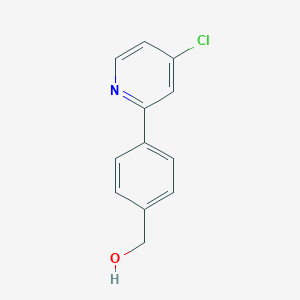
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a compound that belongs to the family of pyridine derivatives. It is also known as DAPCP or 3,3'-Dipyridylmethane-5,5'-dicarbaldehyde. This compound has attracted the attention of researchers due to its unique chemical structure and potential applications in different fields, especially in the field of scientific research.
作用機序
The mechanism of action of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one in different applications is based on its unique chemical structure. In the case of metal ion detection, the compound forms a complex with the metal ion, resulting in a change in the fluorescence intensity. In the case of organic reactions, the compound acts as a Lewis acid catalyst, promoting the reaction by increasing the electrophilicity of the reactants.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
実験室実験の利点と制限
The advantages of using (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one in lab experiments include its high selectivity and sensitivity for metal ion detection, its ability to catalyze organic reactions, and its low toxicity. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and light, which can affect its stability and performance.
将来の方向性
There are several future directions for the research on (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one. These include:
1. Developing new synthetic methods to improve the yield and purity of the compound.
2. Exploring the potential of this compound as a sensor for other analytes such as biomolecules.
3. Investigating the mechanism of action of this compound in different applications using advanced spectroscopic techniques.
4. Developing new applications for this compound in the fields of medicine and environmental science.
In conclusion, (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a compound with great potential in various scientific research applications. Its unique chemical structure and properties make it a valuable tool in the fields of analytical chemistry and organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in other fields.
合成法
The synthesis of (2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one is a multistep process that involves the reaction of pyridine-3-carboxaldehyde with cyclopentanone in the presence of a catalyst such as piperidine. The reaction proceeds via a Knoevenagel condensation reaction, followed by an intramolecular cyclization reaction to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学的研究の応用
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one has shown great potential in various scientific research applications, especially in the field of analytical chemistry. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. This compound has also been used as a sensor for the detection of nitroaromatic compounds and as a catalyst for organic reactions.
特性
IUPAC Name |
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-15(9-13-3-1-7-18-11-13)5-6-16(17)10-14-4-2-8-19-12-14/h1-4,7-12H,5-6H2/b15-9-,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZSYQLWMRUOP-CKOAPEAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CN=CC=C2)C(=O)C1=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C(=C/C2=CN=CC=C2)/C(=O)/C1=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-2,5-bis(pyridin-3-ylmethylidene)cyclopentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)

![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![[3-(2-Pyridyl)-1,2,4-oxadiazole-5-ylmethyl]carbamic acid tert-butyl ester](/img/structure/B7553188.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)
![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)
![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)